molecular formula C5H6ClNS B1149748 pyridine-2-thiol hydrochloride CAS No. 123574-75-4

pyridine-2-thiol hydrochloride

Cat. No.: B1149748
CAS No.: 123574-75-4
M. Wt: 147.62584
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Description

Pyridine-2-thiol hydrochloride is a key reagent in materials science and organic synthesis. In corrosion research, the parent compound, pyridine-2-thiol, demonstrates significant efficacy in protecting brass alloys in acidic environments. Electrochemical studies show it can achieve over 85% inhibition efficiency in 0.5 M H 2 SO 4 , significantly reducing the corrosion current (i corr ) by forming a protective film on the metal surface . The molecule's structure, featuring nitrogen and sulfur heteroatoms in an aromatic ring system, is widely accepted to facilitate strong adsorption onto metal surfaces, which is the fundamental mechanism for its inhibitory action . In synthetic chemistry, pyridine-2-thiol and its derivatives are valuable precursors and ligands. The sulfur atom is highly nucleophilic, enabling reactions with various carbon-based electrophiles to produce S-alkyl, allyl, and aryl derivatives . Furthermore, it can be oxidized to form 2,2'-dipyridyl disulfide, a reagent used in macrolactonization and other transformations . The compound also serves as a precursor for chelating ligands, forming complexes with metals such as indium(III) . This combination of properties makes this compound a versatile compound for investigating corrosion mechanisms and developing novel synthetic pathways.

Properties

CAS No.

123574-75-4

Molecular Formula

C5H6ClNS

Molecular Weight

147.62584

Synonyms

pyridine-2-thiol hydrochloride

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations

Optimized Conversion Strategies for Pyridine-2-thiol (B7724439) Hydrochloride

Optimizing the conversion of precursors to pyridine-2-thiol hydrochloride focuses on improving yield, reducing reaction times, and employing milder, more environmentally friendly conditions. Microwave-assisted synthesis has emerged as a significant optimization strategy. For example, the nucleophilic aromatic substitution of halopyridines with sulfur nucleophiles in ethanol (B145695) under microwave heating leads to very high yields of the corresponding 2-(aminoethylsulfanyl)-pyridine derivatives. tandfonline.com This technique avoids the need for reflux conditions and the use of high-boiling dipolar-aprotic solvents, which are associated with toxicity and difficult work-up procedures. tandfonline.com

Another optimization involves the careful selection of reagents and reaction conditions. For the conversion of 3-benzoyl-1,2-dihydro-pyridine-2-thione with 2-chloroethylamine (B1212225) hydrochloride, reacting the reagents in a concentrated aqueous hydrochloric acid solution at the boiling point of the mixture is expedient. google.com Post-reaction work-up, including pH adjustment and extraction, followed by recrystallization from a suitable solvent like ethanol, is crucial for obtaining the pure crystalline hydrochloride salt. google.com

The transformation of 2-thiopyridines into 2-pyridones via aromatic nucleophilic substitution has also been explored, where the thiol acts as a template. irjms.com In this process, the thiol moiety at the C-2 position of the pyridine (B92270) is readily replaced by an alkoxy group, particularly in the presence of a concentrated Brønsted base. irjms.com

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

The synthesis of pyridine derivatives, including this compound, is increasingly guided by the principles of green chemistry to minimize environmental impact. ijarsct.co.inuniroma1.it Key strategies include the use of safer solvents, solvent-free reactions, and the development of eco-friendly catalytic systems. ijarsct.co.inrasayanjournal.co.in

A significant advancement in green synthesis is the shift away from toxic organic solvents like benzene (B151609) and chloroform (B151607) towards water-based or solvent-free conditions. ijarsct.co.inmdpi.com Microwave-assisted synthesis in ethanol is a prime example of a greener approach, as it enhances reaction rates, reduces by-product formation, and uses a more benign solvent. tandfonline.comijarsct.co.in

Catalyst innovation is another cornerstone of sustainable pyridine synthesis. ijarsct.co.in The use of reusable, heterogeneous, or enzyme-based catalysts improves reaction efficiency and facilitates catalyst recovery, thereby minimizing waste. ijarsct.co.inrasayanjournal.co.in For instance, a catalytic technique using porous poly-melamine-formaldehyde has been developed for creating triazolopyrimidines under environmentally friendly ball milling conditions. rasayanjournal.co.in While not directly for pyridine-2-thiol, this illustrates the trend towards greener catalytic systems.

The twelve principles of green chemistry, such as waste prevention, atom economy, and the use of renewable feedstocks, provide a framework for developing more sustainable synthetic routes. mdpi.comsphinxsai.com These principles encourage the design of chemical processes that reduce or eliminate the use and generation of hazardous substances. uniroma1.itmdpi.com

Derivatization Reactions and Functionalization of this compound

Functionalization at the Sulfur Atom (e.g., thiol-yne click chemistry, disulfide formation)

The sulfur atom of pyridine-2-thiol is a versatile site for functionalization. One powerful technique is the thiol-yne click chemistry , which involves the reaction of a thiol with an alkyne. rsc.orgrsc.org This reaction can proceed via either a radical-mediated or a nucleophilic pathway. nih.govacs.org The radical-mediated reaction is known for its high conversion rates and tolerance of a wide variety of substrates. rsc.org Visible light photoredox catalysis has been employed for thiol-yne click reactions, offering metal-free conditions and good yields. nih.gov The hydrothiolation of activated alkynes, such as methyl propiolate and 2-ethynylpyridine, with thiol derivatives can be promoted by heterogeneous catalysts, leading to regio- and stereoselective formation of vinyl sulfides. researchgate.net

Disulfide formation is another key reaction of the sulfur atom. Pyridine-2-thiol readily oxidizes to form 2,2'-dipyridyl disulfide. wikipedia.orgresearchgate.net This oxidation can be autocatalytic, as amines can catalyze the oxidation of thiols. wikipedia.org The reaction can also occur at metal centers; for example, the reaction of 2-mercaptopyridine (B119420) with Co(II) chloride in the presence of a base yields a disulfide Co(II) complex. researchgate.net The synthesis of unsymmetrical disulfides can be achieved by reacting a thiol with 1-chlorobenzotriazole (B28376) to form a benzotriazolated thiol intermediate, which then reacts with another thiol. organic-chemistry.org Redox-click chemistry using SO2F2 has also been developed for the reliable formation of disulfide bonds from thiols under simple conditions. chemrxiv.org

Functionalization MethodReagents/ConditionsProduct Type
Thiol-yne Click Chemistry Alkyne, Radical initiator or Base/CatalystVinyl sulfide
Disulfide Formation Oxidizing agent (e.g., air, H2O2), Metal catalystDisulfide
Redox-Click Disulfide Formation SO2F2, Weak baseDisulfide

Functionalization at the Pyridine Ring (e.g., C-H activation, nucleophilic aromatic substitution)

Direct and selective functionalization of the pyridine ring is a significant area of research due to the prevalence of pyridine structures in pharmaceuticals and other materials. rsc.orgeurekaselect.comncl.res.in However, the electron-poor nature of the pyridine ring and the coordinating power of the nitrogen atom present challenges. rsc.orgncl.res.in

C-H activation is a powerful strategy for introducing new functional groups directly onto the pyridine ring. slideshare.net Chelation-assisted C-H activation, where the pyridine nitrogen directs a metal catalyst to a specific C-H bond, is a highly effective method. rsc.org Palladium-catalyzed C-H activation reactions of 2-phenylpyridines have been extensively studied for introducing various substituents. rsc.org Iron complexes have also been shown to activate C-H bonds in pyridines at room temperature. nih.gov Rhodium and Iridium complexes with a boryl/bis(phosphine) pincer ligand can selectively activate the C-H bond at the 2-position of pyridine. rsc.org

Nucleophilic aromatic substitution (SNAr) on the pyridine ring typically occurs at the 2- and 4-positions. stackexchange.comquora.com This regioselectivity is due to the ability of the electronegative nitrogen atom to stabilize the anionic intermediate formed during the nucleophilic attack. stackexchange.comquora.com Halopyridines are common substrates for SNAr reactions, where a halogen at the 2- or 4-position is displaced by a nucleophile. youtube.com For instance, 2-chloropyridine (B119429) can react with amines to introduce a new nitrogen substituent at the 2-position. youtube.com

Functionalization MethodKey FeaturesTypical Position of Functionalization
C-H Activation Often requires a transition metal catalyst and a directing group.Varies depending on the directing group and catalyst; ortho-position is common.
Nucleophilic Aromatic Substitution Favored on electron-deficient rings with a good leaving group.2- and 4-positions.

N-Alkylation and N-Acylation Reactions

While pyridine-2-thiol exists in tautomeric equilibrium with pyridine-2(1H)-thione, derivatization can occur at the nitrogen atom of the thione tautomer.

N-alkylation of the corresponding 2-pyridone (the oxygen analog of the thione) is a well-established reaction, though it can face competition from O-alkylation. nih.gov Methods to achieve N-alkylation of 2-pyridone include using alkyl halides in the presence of a base. google.com A method for the N-alkylation of 2-pyridone using alkyl halides in the presence of tetra-alkyl ammonium (B1175870) fluoride (B91410) has been developed to improve selectivity and yield. google.com Transition-metal-free direct N-alkylation of anilines using alcohols, mediated by pyridine as a hydrogen shuttle, demonstrates the versatility of borrowing hydrogen conditions. rsc.org

N-acylation involves the introduction of an acyl group onto the nitrogen atom. While direct N-acylation of pyridine-2-thione is less common in the provided search results, the acylation of related pyridine systems is well-documented. Pyridines are generally electron-deficient and not readily acylated by Friedel-Crafts reactions; acylation often occurs first at the nitrogen to form a more electron-deficient pyridinium (B92312) salt. youtube.com However, strategies such as the acylation of metalated pyridines can be employed. youtube.com The acetylation of hydroxyl and amino groups is a common protective strategy in organic synthesis, often carried out using acetic anhydride (B1165640) in pyridine. nih.gov This highlights pyridine's role as a catalyst and solvent in acylation reactions.

Stereoselective Synthesis Involving this compound Scaffolds

The inherent structural features of pyridine-2-thiol, particularly the presence of a sulfur atom and a pyridine nitrogen, make it an intriguing precursor for the design of chiral ligands. The hydrochloride salt form can influence its reactivity and solubility, offering unique synthetic handles. Research in this area has primarily focused on the derivatization of the pyridine-2-thiol backbone to introduce chirality and subsequent application of these novel chiral ligands in asymmetric catalysis.

One notable approach involves the synthesis of chiral pyridine-thioethers and their application in palladium-catalyzed asymmetric allylic alkylation reactions. These reactions are fundamental carbon-carbon bond-forming processes, and the development of effective chiral ligands is crucial for achieving high enantioselectivity.

For instance, the synthesis of chiral nonracemic pyridine thiols and their corresponding thioethers has been reported, starting from the base-induced addition of 2,6-lutidine to thiofenchone. These chiral thiols can be subsequently alkylated to yield a variety of thioether derivatives. The application of these chiral N,S-ligands in the palladium-catalyzed allylic substitution of 1,3-diphenylprop-2-enyl acetate (B1210297) has demonstrated remarkable efficiency, achieving near-perfect enantiomeric excess (up to 98%) and high chemical yields (up to 96%). The isolation and characterization of a palladium allylic intermediate have provided valuable insights into the mechanism of chiral recognition, suggesting that the specific coordination of the chiral ligand to the metal center dictates the stereochemical outcome of the reaction.

Below is a data table summarizing the performance of selected chiral pyridine-thioether ligands in the palladium-catalyzed allylic alkylation.

LigandSubstrateProduct Yield (%)Enantiomeric Excess (ee, %)
Chiral Pyridine-Thioether 11,3-diphenylprop-2-enyl acetate9597
Chiral Pyridine-Thioether 21,3-diphenylprop-2-enyl acetate9295
Chiral Pyridine-Thioether 31,3-diphenylprop-2-enyl acetate9698

While direct stereoselective synthesis starting from this compound is not extensively documented, the principles demonstrated with related chiral pyridine-thiol derivatives provide a strong foundation for future research. The hydrochloride salt can be neutralized in situ or prior to the introduction of chiral auxiliaries or catalytic systems. The development of modular and tunable chiral pyridine units (CPUs) represents another significant advancement. These CPUs, often featuring rigid fused-ring frameworks, can be readily assembled into various chelating ligands. Such rationally designed ligands have shown exceptional performance in securing high catalytic activity and stereoselectivity in a range of transition-metal-catalyzed reactions, including nickel-catalyzed intermolecular reductive additions and iridium-catalyzed C-H borylation.

The synthesis of chiral pyridine–aminophosphine ligands based on chiral 2-(pyridin-2-yl)-substituted 1,2,3,4-tetrahydroquinoline (B108954) scaffolds, achieved through ruthenium-catalyzed asymmetric hydrogenation, further illustrates the potential for creating diverse and effective chiral pyridine-based catalysts. These ligands have been successfully applied in the iridium-catalyzed asymmetric hydrogenation of challenging substrates like seven-membered cyclic imines, achieving excellent enantio- and diastereoselectivity.

Although specific examples detailing the direct use of this compound in these advanced stereoselective methodologies are scarce, the successful application of structurally similar chiral pyridine-thiol and pyridine-phosphine ligands underscores the immense potential of this compound as a versatile scaffold for the development of novel chiral catalysts. Future research is anticipated to explore the direct functionalization of the this compound core to introduce chiral centers and investigate the catalytic prowess of the resulting ligands in a broader spectrum of asymmetric transformations.

Coordination Chemistry and Metal Complexes

Ligand Properties of Pyridine-2-thiolate (B1254107)

The coordination behavior of the pyridine-2-thiolate ligand is intrinsically linked to its electronic structure and ability to exist in different tautomeric forms. These characteristics dictate its functionality as a ligand, enabling it to act as a versatile building block in the construction of complex coordination compounds.

Investigation of Tautomeric Forms and Acid-Base Behavior in Complexation

Pyridine-2-thiol (B7724439) exists in a tautomeric equilibrium between the thiol form (pyridine-2-thiol) and the thione form (2-pyridinethione). wikipedia.org This equilibrium is sensitive to the surrounding environment, including solvent polarity and temperature. In solution, the thione form is generally favored, particularly in polar solvents. Upon deprotonation of pyridine-2-thiol hydrochloride, the resulting pyridine-2-thiolate anion becomes the active form for coordination to a metal center.

The acid-base behavior of the ligand is critical in the formation of metal complexes. The protonation state of the pyridine (B92270) nitrogen atom can influence the coordination mode. For instance, in some iron(II) complexes, all the pyridine nitrogen atoms are protonated, and the thiolate ions are coordinated to the iron(ii) center. nih.gov DFT studies have shown that the complex cation [FeII(PySH)4]2+ can be converted to its anionic congener, [FeII(PyS)4]2-, upon treatment with a base through deprotonation of the pyridinium (B92312) moiety. nih.gov This demonstrates the ligand's ability to participate in proton-transfer reactions within the coordination sphere, which can be crucial for the reactivity of the resulting complexes. In the case of certain nickel-based catalysts for hydrogen evolution, protonation of the pyridine-2-thiolate ligand can lead to the complete dissociation of the protonated ligand from the metal center. mdpi.com

Multidentate Coordination Modes and Chelating Capabilities

The pyridine-2-thiolate ligand is highly versatile in its coordination to metal centers, capable of adopting a variety of bonding modes. wikipedia.org This versatility stems from the presence of two potential donor atoms: the soft sulfur atom and the harder nitrogen atom of the pyridine ring. This allows it to function as a monodentate, bidentate, or bridging ligand.

As a monodentate ligand, it typically coordinates through the sulfur atom. nih.gov However, its most common and extensively studied role is as a bidentate chelating ligand , where it forms a stable five-membered ring by coordinating to a metal center through both the nitrogen and sulfur atoms. wikipedia.orguleth.ca This chelating ability is a key feature, contributing to the stability of the resulting metal complexes.

Furthermore, pyridine-2-thiolate can act as a bridging ligand , connecting two or more metal centers. This can occur through the sulfur atom alone, or by utilizing both the sulfur and nitrogen atoms to bridge metal ions. wikipedia.org More complex coordination modes have also been observed, including triply-bridging, quadruply-bridging, and even an unprecedented quintuply-bridging mode in a hexaruthenium cluster complex. wikipedia.org In this unique arrangement, the ligand is attached to four basal ruthenium atoms through the sulfur atom and to an edge-bridging ruthenium atom through the nitrogen atom. wikipedia.org

Synthesis and Structural Characterization of Metal-Pyridine-2-thiolate Complexes

The rich coordination chemistry of pyridine-2-thiolate has been exploited to synthesize a vast number of complexes with metals from across the periodic table. The structural characterization of these complexes has provided valuable insights into their bonding and potential applications.

Transition Metal Complexes (e.g., Cu, Ni, Pd, Pt, Fe, Zn)

A wide variety of transition metal complexes with pyridine-2-thiolate have been prepared and characterized. nih.gov

Copper (Cu): Copper complexes of pyridine-2-thiol have been synthesized and studied for their structural and spectroscopic properties. nih.gov

Nickel (Ni): Nickel(II) complexes with pyridine-2-thiolate have been investigated, with some showing catalytic activity for hydrogen evolution. mdpi.comnih.gov The geometry around the nickel center can vary, with examples of both tetrahedral and octahedral coordination. wikipedia.orgresearchgate.net In some cases, protonation leads to the dissociation of the pyridine-2-thiolate ligand. mdpi.com

Palladium (Pd) and Platinum (Pt): Palladium(II) and Platinum(II) complexes have been prepared, often exhibiting square planar geometries. nih.govnih.gov Binuclear platinum(II) and (III) complexes bridged by pyridine-2-thiolate ligands have also been synthesized and structurally characterized. nih.gov

Iron (Fe): Iron(II) complexes of 2-mercaptopyridine (B119420) have been synthesized as analogues for the active site of rubredoxin. nih.gov X-ray crystal structures have revealed distorted tetrahedral geometry at the iron(II) center with protonated pyridine nitrogen atoms and coordinated thiolate ions. nih.gov Other iron complexes have been synthesized where the ligand is deprotonated. mdpi.comresearchgate.netnih.gov

Zinc (Zn): Zinc(II) complexes with pyridine-2-thiolate have been prepared and structurally characterized, often exhibiting tetrahedral coordination geometries. ed.ac.uk

Below is an interactive data table summarizing the structural features of selected transition metal-pyridine-2-thiolate complexes.

MetalComplex FormulaCoordination GeometryKey Bond Lengths (Å)Reference(s)
Fe(II) Fe(PySH)42Distorted Tetrahedral- nih.gov
Ni(II) Ni(bpy)(pyS)2-- mdpi.com
Pt(II) Binuclear Complexes-- nih.gov
Ru [Ru6(μ3-H)(μ5-k2-L)(μ-CO)(CO)15]Basal-edge-bridged square pyramidRu–S: 2.329–2.413 wikipedia.org
W(II) [W(CO)(C2H2)(PyS)2]-- nih.gov
Zn(II) [ZnCl2(HFoTsc)xH2O]Distorted Square Pyramidal- ed.ac.uk

Main Group Metal Complexes

The coordination chemistry of pyridine-2-thiolate extends to main group metals. Complexes with s- and p-block elements have been reported. For instance, heavier group 2 metal complexes, specifically with strontium and barium, have been synthesized. X-ray diffraction studies revealed that the ligand coordinates through the sulfur atoms in a κ² fashion. The coordination mode can differ between metals, with the strontium ion being symmetrically attached, while the barium ion is asymmetrically linked, showcasing the thione and thiolate tautomeric forms of the ligand.

Lanthanide and Actinide Complexes

Lanthanide Complexes: The early and late lanthanides form stable complexes with the pyridine-2-thiolate ligand. Both neutral Ln(SPy)₃ and anionic [Ln(SPy)₄]⁻ complexes have been synthesized and structurally characterized for several lanthanides, including Ce, Ho, Tm, and Yb. The coordination number and geometry of these complexes are influenced by the size of the lanthanide ion. For example, the Yb(III) complex, (py)₂Yb(SPy)₃, is an 8-coordinate species.

Actinide Complexes: The study of actinide complexes with pyridine-2-thiolate is less developed compared to transition metals and lanthanides. While general organoactinide chemistry is an active area of research, specific examples of well-characterized thorium or uranium complexes with the pyridine-2-thiolate ligand are not extensively reported in the reviewed literature. mdpi.comnih.govmdpi.com The synthesis of thorium 2-pyridylamidinates and uranyl complexes with pyridine dipyrrolide ligands has been described, indicating the potential for pyridine-based ligands to coordinate to actinides. However, a comprehensive understanding of the coordination chemistry of pyridine-2-thiolate with actinides remains an area for future exploration.

Structural Elucidation Techniques for Metal-Pyridine-2-thiolate Complexes

The determination of the precise three-dimensional arrangement of atoms and the electronic environment in metal-pyridine-2-thiolate complexes relies on a suite of powerful analytical techniques. These methods provide critical insights into coordination modes, bond lengths, geometries, and electronic structures, which are fundamental to understanding the reactivity and properties of these compounds.

X-ray Crystallography Studies

For instance, the X-ray crystal structure of a ruthenium complex, [Ru(C₅H₄NS)₂(CO)₂(PPh₃)], shows a highly distorted octahedral geometry. In this complex, one pyridine-2-thiolate ligand is monodentate (S-bonded) while the other is bidentate (N,S-bonded). rsc.org Another ruthenium complex, [Ru(C₅H₄NS)₂(CO)(PPh₃)], also features a distorted octahedral geometry but with two bidentate (N,S-bonded) pyridine-2-thiolate ligands. rsc.org Similarly, a tin(IV) complex, Sn(C₅H₄NS)₄, exhibits a distorted octahedral coordination with two monodentate S-bonded ligands and two bidentate N,S-chelating ligands. cdnsciencepub.com

The versatility extends to cluster compounds, where the ligand has been observed in bridging, triply-bridging, quadruply-bridging, and even an unprecedented quintuply-bridging (μ₅-k²) coordination mode in hexaruthenium clusters. unioviedo.es In tungsten complexes, the pyridine-2-thiolate ligands typically create a distorted octahedral environment around the tungsten atom. acs.orgnih.gov Depending on steric factors, these complexes can adopt configurations where the sulfur atoms are either cis or trans to each other. acs.orgnih.gov

Table 1: Selected Crystallographic Data for Metal-Pyridine-2-thiolate Complexes
ComplexCrystal SystemSpace GroupKey Structural FeaturesReference
[Ru(C₅H₄NS)₂(CO)₂(PPh₃)]MonoclinicP2₁/cDistorted octahedral Ru(II); one monodentate (S) and one bidentate (N,S) ligand. rsc.org
[Ru(C₅H₄NS)₂(CO)(PPh₃)]TriclinicDistorted octahedral Ru(II); two bidentate (N,S) ligands. rsc.org
Sn(C₅H₄NS)₄·C₅H₅NSOrthorhombicPbcaDistorted octahedral Sn(IV); two monodentate (S) and two bidentate (N,S) ligands. cdnsciencepub.com
[W(CO)(C₂H₂)(4-MePyS)₂]--Distorted octahedral W(II); S,S-trans configuration. acs.orgnih.gov
[W(CO)(C₂H₂)(5-NO₂-6-MePyS)₂]--Distorted octahedral W(II); S,S-cis configuration. acs.orgnih.gov

Advanced Spectroscopic Characterization (e.g., NMR, EPR, UV-Vis, IR, Raman)

While X-ray crystallography provides a static picture of the solid state, spectroscopic techniques offer invaluable information about the structure and behavior of complexes in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy is used extensively to characterize the structure of these complexes in solution. ¹H and ¹³C NMR spectra confirm the coordination of the ligand and can reveal the presence of multiple isomers in solution. acs.orgnih.gov For example, certain tungsten acetylene (B1199291) complexes stabilized by pyridine-2-thiolate ligands were found to exist as a mixture of two isomers in solution. acs.orgnih.gov Multinuclear NMR, such as ³¹P and ¹¹⁹Sn, is crucial for complexes containing these elements, helping to elucidate coordination environments and fluxional processes. rsc.orgcdnsciencepub.com In paramagnetic complexes, such as those of Ruthenium(III), NMR shifts are analyzed to understand the distribution of spin density, which provides insight into the electronic structure. nih.gov

Infrared (IR) Spectroscopy is particularly useful for identifying the coordination mode of the pyridine-2-thiolate ligand. The presence of an N-H stretching frequency can confirm that the ligand is in its thione form and that coordination occurs through the sulfur atom. rsc.org IR spectroscopy is also used to probe coligands, such as the characteristic C≡O stretching frequencies in metal carbonyl complexes. rsc.org Shifts in the vibrational bands of the pyridine ring upon coordination also provide evidence of metal-ligand bond formation. scispace.com

UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the complex. Many transition metal complexes of pyridine-2-thiol are colored due to d-d transitions or charge-transfer bands. rsc.org Complexes of metals like cobalt(II), nickel(II), and platinum(II) exhibit sulfur-to-metal charge transfer spectra. cdnsciencepub.com UV-Vis spectroscopy is also a powerful tool for monitoring reactions, such as the protonation-induced dissociation of the ligand from nickel complexes, where spectral changes indicate the formation of new species. acs.orgnih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy is specific to complexes with unpaired electrons (paramagnetic species). It is used to study the electronic structure of metal centers like Cu(II) or reduced complexes. The EPR spectra can provide information about the geometry of the metal center, with different patterns (e.g., axial, rhombic) corresponding to different coordination environments. mdpi.com

Redox Properties of Metal-Pyridine-2-thiolate Systems

The pyridine-2-thiolate ligand can support metals in various oxidation states and actively participate in the redox chemistry of its complexes. The sulfur atom, being relatively soft and polarizable, can stabilize both reduced and oxidized metal centers and can itself be redox-active (e.g., through thiol-disulfide transformations). consensus.app

A notable example is found in tungsten chemistry, where pyridine-2-thiolate ligands stabilize tungsten in both +II and +IV oxidation states. nih.govnih.gov Tungsten(II) acetylene complexes of the type [W(CO)(C₂H₂)(SN)₂] can be oxidized to the corresponding tungsten(IV) oxo complexes, [WO(C₂H₂)(SN)₂], using an oxygen source like pyridine-N-oxide. nih.gov The kinetics of this oxidation are highly dependent on the substituents on the pyridine-2-thiolate ligand. Electron-withdrawing groups, such as a nitro group, can significantly accelerate the reaction. researchgate.net This reactivity is relevant to the function of certain tungstoenzymes, such as acetylene hydratase. acs.orgnih.gov

In the context of photocatalysis, nickel-centered pyridine-2-thiolate complexes are studied for hydrogen evolution. acs.org The electrochemical behavior of these systems is complex; upon protonation and reduction, the solvated nickel species, rather than the intact complex, may act as the primary electron-accepting species. nih.gov Furthermore, iron(II) complexes with related pyridine-substituted thiosemicarbazone ligands have been shown to react with hydrogen peroxide, leading to the formation of species that can catalyze oxidation reactions, demonstrating the potential for oxygen atom transfer chemistry. rsc.org

Table 2: Redox Behavior of Selected Metal-Pyridine-2-thiolate Systems
SystemRedox ProcessDescriptionReference
Tungsten(II) Acetylene ComplexesOxidation (WII → WIV)Oxidized by pyridine-N-oxide to form W(IV) oxo complexes. Reaction rate is influenced by ligand substituents. nih.govresearchgate.net
Nickel(II) PhotocatalystsReduction/ProtonationProtonation can lead to ligand dissociation. The resulting solvated Ni species acts as the primary electron acceptor. nih.gov
Iron(II) Thiosemicarbazone ComplexesOxidation with H₂O₂Reacts with H₂O₂ to form species capable of oxygen atom transfer to external substrates. rsc.org

Dynamic Ligand Exchange Processes and Supramolecular Interactions in Pyridine-2-thiolate Complexes

The non-covalent interactions and dynamic processes of pyridine-2-thiolate complexes are crucial for understanding their behavior in solution and for the rational design of larger, self-assembled structures.

Dynamic Ligand Exchange: Metal-pyridine-2-thiolate complexes are not always static entities. Ligand exchange is a fundamental process in coordination chemistry. acs.org A dramatic example is the complete dissociation of protonated pyridine-2-thiolate ligands from nickel-based photocatalysts. acs.org X-ray absorption spectroscopy studies have shown that upon protonation, the ligand detaches entirely and is replaced by solvent molecules, establishing an equilibrium between the coordinated complex and the dissociated species. acs.orgnih.gov Shifting this equilibrium can be critical for catalytic performance. acs.org The presence of multiple isomers in solution for some tungsten and ruthenium complexes, as observed by NMR, also points to dynamic behavior and potential ligand rearrangement processes. rsc.orgacs.orgnih.gov

Supramolecular Interactions: The pyridine ring and the thiol/thione group provide sites for various non-covalent interactions, which are the foundation of supramolecular chemistry. nih.gov These interactions, including hydrogen bonding and π-π stacking, dictate how complex molecules pack in the solid state and form extended architectures. mdpi.com In pyridine-containing complexes, hydrogen bonds (such as C-H···Cl) and even halogen bonding (Cl···Cl) have been observed to influence the crystal packing. acs.org While not involving pyridine-2-thiolate itself, studies on related pyridine-based macrocycles demonstrate the formation of complex supramolecular structures like nanotubes and catenanes, driven by a combination of metal coordination and non-covalent forces. chemrxiv.orgrsc.org The principles of self-assembly seen in these systems are directly applicable to pyridine-2-thiolate complexes, where the interplay of coordination bonds and weaker intermolecular forces can lead to the formation of fascinating and functional supramolecular structures.

Catalytic Applications and Mechanistic Investigations

Organocatalysis Mediated by Pyridine-2-thiol (B7724439) Hydrochloride and its Derivatives

While the use of pyridine-2-thiol and its derivatives as primary organocatalysts is a developing field, several key examples highlight their potential. The tautomeric nature of the molecule, existing in equilibrium between the thiol and thione forms, provides unique electronic properties that can be harnessed for catalytic activity.

One notable application is in C-H bond functionalization. Research has demonstrated that 2-mercaptopyridine (B119420) can serve as an effective catalyst for the C-H transfer borylation of heteroarenes. researchgate.net This reaction converts traditionally inert C-H bonds into valuable C-B bonds, which are versatile building blocks in modern synthetic chemistry. researchgate.net The catalytic cycle in such transformations is believed to involve the activation of boron reagents by the pyridine-thiol catalyst, facilitating the subsequent borylation step.

Furthermore, pyridine-2-thiol, in its thione tautomer form, has been shown to be an excellent catalyst for electrophilic nitrosation reactions. It reacts rapidly with nitrous acid to form an S-nitroso intermediate, which then acts as an efficient nitrosating species for other substrates. acs.org

The development of pyridine-2-thiol derivatives for enantioselective organocatalysis is a nascent area of research. While direct applications of simple pyridine-2-thiol hydrochloride in asymmetric catalysis are not widely reported, the broader field of chiral pyridine (B92270) organocatalysis provides a conceptual blueprint for future work. The design of effective chiral organocatalysts often involves the synthesis of molecules with conformationally rigid backbones that create a well-defined stereochemical environment around the active site. For instance, chiral pyridine N-oxides with rigid backbones have been successfully designed for asymmetric allylation reactions. This design principle, focusing on steric and electronic tuning, could be adapted to the pyridine-2-thiol scaffold to develop novel catalysts for enantioselective transformations.

Optimizing the performance of organocatalysts derived from pyridine-2-thiol involves the strategic modification of the pyridine ring. The electronic and steric properties of the catalyst can be finely tuned by introducing various substituent groups. Kinetic studies on related phenylsulfonyl pyridine derivatives have shown that substitutions on the pyridine ring can alter reactivity with thiols over a range of one to five orders of magnitude. This demonstrates the profound impact of electronic modifications on the reactivity of the pyridine scaffold.

Computational methods are also becoming essential in catalyst design. Density Functional Theory (DFT) and other computational tools can elucidate reaction mechanisms and predict the efficacy of novel catalyst structures, thereby accelerating the discovery and optimization process. This synergy between synthetic modification and computational modeling is crucial for advancing the design of new pyridine-2-thiol-based organocatalysts with enhanced activity and selectivity.

Metal-Pyridine-2-thiolate Complexes in Homogeneous Catalysis

The deprotonated form of pyridine-2-thiol, pyridine-2-thiolate (B1254107), is a highly effective ligand for a variety of transition metals. These metal-thiolate complexes are proficient homogeneous catalysts for a range of important chemical transformations. The pyridine-2-thiolate ligand typically acts as a bidentate S,N-donor, providing stability to the metal center while also being electronically tunable.

While pyridine-containing ligands are ubiquitous in palladium- and nickel-catalyzed cross-coupling, the specific application of pyridine-2-thiolate complexes in mainstream C-C coupling reactions like Suzuki-Miyaura or Negishi couplings is not extensively documented. wikipedia.orgrsc.org However, related systems offer significant promise. For example, pyridine sulfinates have been demonstrated to be excellent nucleophilic partners in palladium-catalyzed cross-coupling reactions with aryl halides, overcoming common challenges associated with pyridine-2-boronates. nih.gov

In the realm of C-S bond formation, copper-thiolate complexes are known to be catalytically competent. Mechanistic studies on copper(I)-catalyzed C-S cross-coupling of thiols and aryl iodides suggest that a key intermediate, [Cu(SPh)₂]K, can initiate the catalytic cycle, highlighting the central role of thiolate coordination. rsc.org This precedent suggests the potential for developing copper-pyridine-2-thiolate systems for efficient C-S coupling reactions. rsc.orgnih.gov

Metal-pyridine-2-thiolate complexes are promising candidates for C-H activation and functionalization, leveraging the ability of the pyridine nitrogen to act as a directing group. Iridium-catalyzed C-H borylation is a powerful method for preparing heteroaryl boronates, though it can be inhibited by the coordination of the pyridine nitrogen to the metal center. rsc.org Overcoming this inhibition is key to catalyst development. rsc.org The use of 2-mercaptopyridine itself as a metal-free catalyst for C-H borylation highlights the intrinsic reactivity of this system. researchgate.net The development of well-defined metal complexes incorporating the pyridine-2-thiolate ligand could offer enhanced control and efficiency in such transformations. rsc.orgnih.gov

A significant area of application for metal-pyridine-2-thiolate complexes is in photocatalytic and electrocatalytic hydrogen evolution, a key dehydrogenation reaction. rsc.org A series of mononuclear nickel(II) complexes with pyridine-2-thiolate ligands have been shown to be highly active and robust catalysts for the light-driven production of hydrogen from aqueous solutions. nih.govacs.org

Mechanistic investigations of these nickel-based systems have yielded surprising insights. It was initially proposed that the catalytic cycle involved protonation of the pyridine nitrogen followed by partial dechelation of the ligand. acs.org However, more recent studies using X-ray absorption spectroscopy have revealed that upon protonation, the pyridine-2-thiolate ligand completely dissociates from the nickel center. acs.org The resulting solvated nickel complex and the free protonated ligand (2-thiopyridone) are the key species in the subsequent reduction steps. This finding underscores the dynamic and critical role of the ligand, which is not merely a spectator but an active participant that facilitates proton and electron transfer throughout the catalytic cycle. acs.org The efficiency of these systems can be tuned by modifying the electronic properties of the ligands, with electron-donating groups on the pyridine ring generally enhancing catalytic activity. nih.gov

Catalyst Performance in Photocatalytic Hydrogen Evolution

CatalystPhotosensitizerSacrificial DonorTON (Turnover Number)Duration (h)Ref
Ni(4,4'-OMe-bpy)(pyS)₂FluoresceinTriethylamine (TEA)>730030 nih.govacs.org
(Et₄N)Ni(5-H-pyS)₃FluoresceinTriethylamine (TEA)~5020Not specified rsc.orgnih.gov
(Et₄N)Ni(5-CF₃-pyS)₃FluoresceinTriethylamine (TEA)~1660Not specified rsc.orgnih.gov

Heterogeneous Catalysis Utilizing Pyridine-2-thiolate Functionalized Materials

The immobilization of catalytically active species onto solid supports is a cornerstone of heterogeneous catalysis, offering advantages in catalyst separation and reusability. Materials functionalized with pyridine-2-thiolate moieties are emerging as promising heterogeneous catalysts. Mesoporous silica (B1680970), with its high surface area and tunable pore structure, serves as an excellent support for the immobilization of such functional groups. researchgate.net

The functionalization can be achieved through co-condensation of tetraethoxysilane (TEOS) with an appropriate organosilane monomer containing the pyridine-thiol moiety. researchgate.net The resulting pyridine- and thiol-functionalized mesoporous silicas can then be used to chelate metal ions, creating solid-supported catalysts. For instance, these materials have shown high efficiency in the adsorptive removal of pharmaceuticals, indicating their potential for catalytic degradation of pollutants. researchgate.net The robust nature of the silica support, particularly the meso-cellular foam (MCF) structure observed in pyridine-functionalized silica, contributes to the stability and reusability of the catalyst. researchgate.net

Functionalized MaterialSupportFunctional GroupPotential ApplicationReference
Pyridine-functionalized silicaMesoporous Silica (MCF)PyridineAdsorption/Catalysis researchgate.net
Thiol-functionalized silicaMesoporous SilicaThiolAdsorption/Catalysis researchgate.netresearchgate.net

Reaction Mechanism Elucidation via Computational and Spectroscopic Techniques

Understanding the intricate mechanisms of catalytic reactions is paramount for the design of more efficient catalysts. A combination of computational and spectroscopic techniques has been instrumental in unraveling the reaction pathways involving pyridine-2-thiolate complexes.

Density Functional Theory (DFT) calculations have provided significant insights into the intermediates and transition states of catalytic cycles involving pyridine-2-thiolate complexes. For example, in the context of nickel pyridinethiolate catalyzed proton reduction, DFT studies have been employed to explore the experimentally proposed catalytic pathway. nih.gov These calculations help in determining the free energy changes along the reaction coordinate, identifying the spin states of intermediates, and understanding the localization of charge and geometric changes throughout the catalytic cycle. nih.gov

One key finding from such studies is the role of the pyridine nitrogen in the catalytic mechanism. Protonation of the pyridyl nitrogen can lead to the dechelation of the ligand, which is a crucial step in the catalytic cycle. nih.gov The structure of the transition state for key steps, such as the formation of a metal-hydride species, can be determined using methods like the synchronous transit-guided quasi-newton (QST2) method. researchgate.net These computational analyses provide a molecular-level understanding of the reaction mechanism that is often difficult to obtain through experimental methods alone.

Real-time monitoring of catalytic reactions provides invaluable information about the dynamic changes occurring in the catalyst and reactants. In situ spectroscopic techniques, such as Raman and Attenuated Total Reflection Fourier-Transform Infrared (ATR-FTIR) spectroscopy, are powerful tools for this purpose.

In situ Raman spectroscopy can be used to monitor the formation and disappearance of key species in a catalytic cycle. For instance, it has been used to study the [2+2] cycloaddition of pyridine-substituted olefins, where the formation of the cyclobutane (B1203170) product and the disappearance of the vinyl group can be tracked in real-time. researchgate.netresearchgate.net This technique allows for the investigation of reaction kinetics and the influence of reaction parameters, such as laser power and wavelength, on the catalytic process. researchgate.netresearchgate.net

In situ ATR-FTIR spectroscopy is particularly useful for studying reactions at solid-liquid interfaces, which is relevant for heterogeneous catalysis. researchgate.netdiva-portal.org By coating a thin film of the catalyst onto an internal reflection element, the technique can monitor the adsorption of reactants, the formation of surface intermediates, and the desorption of products. researchgate.net This provides direct evidence for the proposed reaction mechanisms and helps in understanding the role of the catalyst surface in the reaction.

Advanced Spectroscopic and Structural Characterization Methodologies

Solid-State NMR Spectroscopy for Structural and Dynamic Analysis

Solid-state Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful, non-destructive technique for characterizing the atomic-level structure and dynamics of crystalline and amorphous solids. For pyridine-2-thiol (B7724439) hydrochloride, SSNMR can distinguish between the thione and thiol tautomers in the solid state and probe the local environment of the chloride counter-ion. rsc.org

Techniques such as Cross-Polarization Magic-Angle Spinning (CP/MAS) are employed to enhance the signal of less abundant nuclei like ¹³C and ¹⁵N. nih.gov The formation of the hydrochloride salt leads to a decreased electron density on the pyridine (B92270) ring's carbon atoms due to the positive charge at the nitrogen atom. pw.edu.pl This results in a downfield shift of the proton signals in the NMR spectrum. pw.edu.pl By analyzing the chemical shifts, it is possible to obtain a structural fingerprint of the compound. rsc.orgnih.gov

Quantum-chemical calculations can be combined with experimental data to achieve a complete assignment of ¹³C and ¹H signals. nih.gov Furthermore, SSNMR can reveal dynamic processes within the molecule, such as the limited motion of aromatic parts. nih.gov

NucleusTechniqueExpected Chemical Shift Range (ppm)Information Gained
¹HMASRing Protons: 8.0 - 9.5 ppm; N-H/S-H: 13.0 - 15.0 ppmProtonation site, hydrogen bonding
¹³CCP/MASRing Carbons: 110 - 180 ppmTautomeric form identification, molecular structure
¹⁵NCP/MAS-100 to -200 ppm (relative to liquid NH₃)Protonation state of the nitrogen atom
³⁵ClStatic or MASVaries widely based on environmentLocal environment of the chloride ion, polymorphism rsc.org

High-Resolution Mass Spectrometry for Molecular Identification and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent ion, allowing for the unambiguous determination of its elemental composition. For pyridine-2-thiol, the molecular weight is 111.17 g/mol . nih.gov HRMS is critical for confirming the identity of the compound and for identifying and quantifying trace-level impurities.

The fragmentation patterns observed in the mass spectrum, typically generated by electron impact (EI) ionization, offer detailed structural information. rsc.org The principal fragmentation pathways for pyridine-2-thiol have been elucidated, often with the aid of deuterium (B1214612) labeling. rsc.org The fragmentation typically occurs within the thiol moiety. researchgate.net Analysis of these patterns helps to confirm the structure of the main compound and to propose structures for any detected impurities.

m/z ValueProposed FragmentSignificance
111[C₅H₅NS]⁺Molecular Ion (M⁺) nih.govnist.gov
84[M - HCN]⁺Loss of hydrogen cyanide
78[C₅H₄N]⁺Loss of SH radical
69[M - C₂H₂N]⁺Ring fragmentation

X-ray Diffraction Studies of Pyridine-2-thiol Hydrochloride Salts and Derivatives

Hydrochloride salts of pyridine-containing compounds often crystallize in common crystal systems like monoclinic or triclinic, with space groups such as P2₁/c or C2/c. nih.govnih.govmdpi.com In the crystal lattice, the chloride anion typically forms strong hydrogen bonds with the protonated nitrogen of the pyridine ring (N-H···Cl). nih.gov These interactions, along with others like C-H···O or C-H···N, play a crucial role in stabilizing the crystal structure. nih.gov

Crystallographic ParameterTypical Value/Description for a Pyridine HCl SaltReference
Crystal SystemMonoclinic / Triclinic nih.govmdpi.com
Space GroupP2₁/n or P-1 mdpi.commdpi.com
Key Hydrogen BondN⁺-H···Cl⁻ nih.gov
Other InteractionsC-H···Cl, π-π stacking nih.govmdpi.com
ConformationDetermines molecular shape and packing nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule. These techniques are highly sensitive to changes in molecular structure and conformation. sigmaaldrich.com For this compound, the spectra would show characteristic bands corresponding to the vibrations of the pyridine ring and the thiol/thione group.

The C-H stretching vibrations of heteroaromatic compounds are typically observed in the 3100-3000 cm⁻¹ region. elixirpublishers.com The C=N and C=C ring stretching vibrations of pyridine absorb strongly in the 1600-1400 cm⁻¹ range. elixirpublishers.com The protonation of the pyridine nitrogen and the formation of the hydrochloride salt would induce shifts in these vibrational frequencies. FT-IR and Raman are also excellent tools for studying the thiol-thione tautomerism, as the C=S and S-H stretching vibrations appear at distinct frequencies. The spectral data can be compared with theoretical calculations from methods like Density Functional Theory (DFT) for a more detailed assignment of vibrational modes. core.ac.uk

Vibrational ModeTypical Wavenumber (cm⁻¹)Spectroscopic Technique
N-H Stretch (protonated pyridine)~2500 - 3000 (broad)FT-IR
C-H Stretch (aromatic)3000 - 3100FT-IR, Raman elixirpublishers.com
S-H Stretch (thiol tautomer)2550 - 2600FT-IR, Raman
C=N / C=C Ring Stretch1400 - 1600FT-IR, Raman elixirpublishers.com
C=S Stretch (thione tautomer)1100 - 1250FT-IR, Raman
C-H Out-of-Plane Bend800 - 950FT-IR elixirpublishers.com

Electronic Absorption and Emission Spectroscopy for Electronic Structure Insights

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to probe the electronic structure and transitions within a molecule. The pyridine ring, being a π-conjugated system, exhibits characteristic π → π* transitions in the UV region. The position and intensity of these absorption bands are sensitive to the molecular structure, solvent, and protonation state.

For 2(1H)-Pyridinethione, the thione tautomer, characteristic absorption bands are observed in the UV-visible spectrum. nist.gov Upon protonation to form the hydrochloride salt, shifts in the absorption maxima (λ_max) are expected due to the alteration of the electronic structure of the chromophore. These spectral changes can be used to study acid-base equilibria. While the parent compound may exhibit fluorescence, this property can be influenced by factors such as tautomerism and aggregation. The electronic structure and spectral properties can be further investigated through theoretical calculations, which help in the assignment of electronic transitions. diva-portal.orgarxiv.org

Compound FormTypical λ_max (nm)Electronic TransitionComments
Pyridine-2-thione (Neutral)~280, ~360π → πSolvent-dependent nist.gov
Pyridine-2-thiol (Neutral)~240, ~280π → πGenerally less stable tautomer
Protonated Species (HCl salt)Shifted relative to neutral formπ → π*Protonation alters the energy of the molecular orbitals

Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT, Ab Initio) on Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are crucial for understanding the fundamental properties of the pyridine-2-thiol (B7724439) system. A central topic of investigation is the tautomeric equilibrium between the thiol form (pyridine-2-thiol) and the thione form (pyridine-2(1H)-thione).

In the gas phase, high-level calculations such as CCSD(T) have shown that the thiol tautomer is more stable than the thione tautomer by approximately 2.61 kcal/mol. acs.orgnih.gov However, the thione form possesses a significantly larger dipole moment, which means its stability increases dramatically in polar solvents. acs.orgnih.govubc.ca Computational studies using solvent models (like IPCM) predict that in solvents such as cyclohexane (B81311) or toluene, the thione form becomes more stable than the thiol form. acs.orgnih.gov This reversal is consistent with experimental observations where no spectroscopic evidence for the S-H stretch of the thiol form is found in various non-polar and polar organic solvents. acs.orgnih.gov

The protonation at the ring nitrogen, as in pyridine-2-thiol hydrochloride, further influences the electronic structure. Time-dependent DFT calculations combined with spectroscopic methods have been used to study the protonation states in aqueous solutions. researchgate.net These studies establish the prevalence of distinct species depending on the solvent's basicity and confirm that the energy position of the N K-edge π* resonance is highly dependent on the protonation state of the nitrogen site. researchgate.net

DFT calculations are also employed to analyze the molecule's frontier molecular orbitals (HOMO and LUMO). In one study on the adsorption of 2-mercaptopyridine (B119420) (MCP) on an aluminum phosphide (B1233454) nanocage, the HOMO orbitals were located over the electronegative nitrogen and sulfur atoms, while the LUMO levels were observed around the hydrogen and carbon atoms, indicating the likely sites for electronic interactions. nih.gov

Table 6.1: Calculated Relative Energies of Pyridine-2-thiol (2SH) and Pyridine-2-thione (2S) Tautomers

Method/Basis SetMediumTautomer FavoredRelative Energy (kcal/mol)Citation
CCSD(T)/cc-pVTZGas PhaseThiol (2SH)2.61 acs.orgnih.gov
QCISD(T)/TZV2PGas PhaseThiol (2SH)3.63 (15.2 kJ/mol) rsc.org
IPCM-MP2/6-311+G(3df,2p)CyclohexaneThione (2S)1.96 acs.orgnih.gov
B3LYP/6-31G(d,p)VacuumThiol (2SH)1.48 ubc.ca
B3LYP/6-31G(d,p)H₂OThione (2S)4.39 ubc.ca

Molecular Dynamics Simulations of Intermolecular Interactions and Adsorption Phenomena

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of this compound in various environments, revealing details about intermolecular interactions and adsorption processes over time.

MD simulations have been used to create hydration models for the thione, thiol, and deprotonised forms of 2-mercaptopyridine in water. su.se These simulations help in understanding the solvation structure and the arrangement of water molecules around the different functional groups of the tautomers. su.se The simulations can compute radial and spatial distribution functions, which describe the probability of finding solvent atoms at a certain distance and orientation from the solute. su.se

The adsorption of pyridine-2-thiol onto surfaces is another area explored by MD. Simulations have been used to investigate the adsorption characteristics of pyridine-based inhibitors on iron surfaces. mdpi.com These studies reveal how the molecule orients itself upon approaching the surface and the nature of the bonds formed. For example, simulations showed that protonated pyridylaldoxime can form covalent bonds with the iron surface. mdpi.com In situ Scanning Tunneling Microscopy (STM) studies of 2-mercaptopyridine on a gold (Au(111)) surface have identified several ordered, self-assembled monolayer structures. acs.org These experimental findings are often rationalized and further explored using MD or molecular mechanics energy minimization to understand the forces driving the self-assembly, such as the interactions between the sulfur atom and the gold surface, as well as intermolecular forces between adjacent adsorbed molecules. acs.org

Prediction of Reactivity and Selectivity via Computational Methods

Computational methods are powerful tools for predicting the reactivity and selectivity of this compound. These predictions are often based on reactivity descriptors derived from DFT calculations, such as the analysis of frontier molecular orbitals (HOMO and LUMO) and Fukui functions.

The Fukui function is a descriptor that identifies the regions in a molecule most susceptible to nucleophilic, electrophilic, or radical attack. nih.gov For 2-mercaptopyridine, Fukui function analysis has confirmed that the sulfur atom is one of the most reactive sites. researchgate.net This is crucial for understanding its role as a corrosion inhibitor, where it adsorbs onto a metal surface, or its function as a leveler in copper electroplating. researchgate.netresearchgate.net

The energies of the HOMO and LUMO and the corresponding energy gap (E_gap) are also key predictors of reactivity. A small energy gap generally implies higher reactivity. In a study of 2-mercaptopyridine (MCP) adsorbing on an Al₁₂P₁₂ nanocage, the adsorption process was found to decrease the nanocage's energy gap, suggesting an alteration in electrical conductivity and confirming a strong interaction. nih.govresearchgate.net Similarly, in studies of pyridine (B92270) derivatives as corrosion inhibitors, molecules with lower energy gaps were found to be more effective, indicating a higher propensity to interact with the metal surface. mdpi.com These computational results allow for the rationalization of why certain molecules are better inhibitors than others and can guide the design of new, more effective compounds. researchgate.netbeilstein-journals.org

Table 6.2: Key Reactivity Descriptors for 2-Mercaptopyridine (MCP)

DescriptorValue (eV)InterpretationCitation
EHOMO-6.65Energy of Highest Occupied Molecular Orbital nih.gov
ELUMO-1.52Energy of Lowest Unoccupied Molecular Orbital nih.gov
Energy Gap (Egap)5.13Indicates chemical reactivity and stability nih.gov

Ligand Field Theory and Electronic Structure of Metal Complexes

Ligand Field Theory (LFT) is a model that describes the electronic structure of transition metal complexes. numberanalytics.comebrary.net It is an extension of crystal field theory and incorporates elements of molecular orbital theory to explain the bonding between a central metal atom and its surrounding ligands. ebrary.net Pyridine-2-thiol, typically in its deprotonated thiolate form, is an effective ligand for a wide range of transition metals, including iron, cobalt, nickel, copper, rhodium, and palladium. rsc.org

In these complexes, the pyridine-2-thiolate (B1254107) anion usually acts as a unidentate ligand, bonding to the metal center through the sulfur atom. rsc.org The nature of this metal-sulfur bond has both sigma and pi characteristics. LFT explains how the electric field created by the ligand's lone pairs removes the degeneracy of the metal's d-orbitals. The pattern of d-orbital splitting depends on the geometry of the complex (e.g., octahedral, tetrahedral, square planar).

Modern DFT calculations provide a more detailed picture of the electronic structure. For instance, in a diruthenium(III) complex with bridging pyridine-2-thiolate ligands, DFT studies were used to scrutinize the electronic structure and optical properties. researchgate.net In gas-phase studies of pyrithione (B72027) complexes with transition metals like Cu(II) and Zn(II), DFT was employed to determine the optimized structures and the oxidation state of the metal ion in the complex. conicet.gov.ar These computational approaches allow for the calculation of molecular orbitals, charge distribution, and the energies of electronic transitions, which can be correlated with experimentally observed UV-vis spectra and magnetic properties, providing a comprehensive understanding that builds upon the foundational concepts of LFT. researchgate.netconicet.gov.ar

Development of Force Fields for this compound Containing Systems

A force field in molecular mechanics is a set of potential energy functions and associated parameters used to describe the energy of a molecular system as a function of its atomic coordinates. While widely used force fields exist for common biomolecules and organic liquids, specialized parameters are often needed for less common molecules like this compound.

The development of force field parameters for a new molecule typically involves a systematic parameterization protocol. nih.gov This process is not about creating a new force field from scratch but rather about extending an existing one, such as the CHARMM General Force Field (CGenFF), OPLS-AA (All-Atom), or GAFF (General Amber Force Field). su.senih.govescholarship.org

The process involves:

Charge Parameterization: Partial atomic charges are determined to reproduce quantum mechanical (QM) properties, such as dipole moments and interaction energies with water molecules. nih.gov

Bonded Parameterization: Bond stretching, angle bending, and dihedral torsion parameters are fitted to match QM-calculated geometries, vibrational frequencies, and potential energy scans of the molecule. nih.gov

Lennard-Jones (LJ) Parameterization: Van der Waals parameters are typically optimized to reproduce experimental condensed-phase properties like density and heat of vaporization.

For pyridine-containing systems, challenges can arise in accurately capturing the electronic properties, such as the orientation of the nitrogen lone pair, which may require advanced techniques like the use of off-site charges. escholarship.org While no force field developed exclusively for this compound is prominently reported, studies on related systems rely on these standard parameterization procedures to enable accurate molecular dynamics simulations. su.senih.gov

Supramolecular Chemistry and Self Assembly

Hydrogen Bonding Networks in Crystalline Pyridine-2-thiol (B7724439) Hydrochloride Systems

In its hydrochloride salt form, pyridine-2-thiol exists as a pyridinium (B92312) cation, with the nitrogen atom protonated. The solid-state structure is heavily influenced by a network of strong, charge-assisted hydrogen bonds, primarily involving the pyridinium cation and the chloride anion. The chloride anion acts as a hydrogen bond acceptor, interacting with multiple donor sites from surrounding cations.

Detailed crystallographic studies of related systems, such as rhodium complexes containing both pyridine-2-thiol (pySH) and pyridine-2-thiolate (B1254107) (pyS⁻) ligands with a chloride counter-ion, reveal that the chloride ion can form robust hydrogen bonds. For instance, in [Rh(pyS)₂(pySH)₂]Cl, the chloride ion is linked through N-H···Cl⁻···H-N hydrogen bonds, creating a pseudo-chelate ring structure that organizes the complex cations. rsc.org Similarly, in other pyridinium chloride salts, the chloride ion is known to participate in extensive hydrogen-bonding networks, linking with various acidic protons to stabilize the crystal lattice. mdpi.comuni-lj.si

Based on analogous structures, the key interactions in crystalline pyridine-2-thiol hydrochloride are:

N⁺-H···Cl⁻ Interaction : A strong, charge-assisted hydrogen bond forms between the protonated pyridinium nitrogen (N⁺-H) and the chloride anion (Cl⁻). This is a primary interaction governing the crystal packing.

S-H···Cl⁻ Interaction : The thiol group (S-H) can also act as a hydrogen bond donor towards the chloride anion. In a dithiol analogue complexed with HCl, the thiol groups were found to be clearly hydrogen-bonded to the chloride ion. rug.nl

These interactions collectively create a well-defined, three-dimensional supramolecular architecture, where the chloride ion serves as a crucial node, connecting multiple pyridinium cations and dictating their orientation within the crystal.

Pyridine-2-thiolate as a Building Block for Metal-Organic Frameworks (MOFs) and Coordination Polymers

The deprotonated form, pyridine-2-thiolate (pyt or Spy⁻), is an exceptional ligand for the construction of coordination polymers and Metal-Organic Frameworks (MOFs). Its ability to act as a mono-anionic ligand with two distinct donor atoms (N and S) allows it to bridge metal centers in various ways, leading to a wide diversity of structural topologies. The ligand can coordinate in monodentate, bidentate chelating, or bridging fashions. researchgate.net This versatility has been exploited to create 1D, 2D, and 3D networks with interesting properties.

Ag(I)-thiolate coordination polymers, for example, can be structurally classified into one-dimensional chains, two-dimensional lamellar structures, and three-dimensional MOFs. Pyridine-2-thiolate is a prominent ligand in this class, capable of adopting multiple coordination modes to link silver atoms. mdpi.com Beyond silver, pyridine-2-thiolate has been used to synthesize complexes with a wide range of transition metals, including platinum, rhodium, vanadium, and chromium, forming structures from discrete binuclear complexes to extended chains. rsc.orgnih.govrsc.org

Metal CenterComplex/Polymer FormulaDimensionality/Structure TypeKey Structural FeaturesReference(s)
Silver(I)[Ag(C₅H₄NS)]n2D LamellarPyS⁻ ligand acts as a μ₃ bridge, linking three Ag atoms. The structure consists of Ag(I) arranged in a graphite-like array. mdpi.com
Rhodium(III)mer-[Rh(pyS)₃]0D (Discrete Molecule)The complex features three chelating pyridine-2-thiolate ligands in a meridional arrangement around the Rh(III) center. rsc.org
Platinum(II)/Thallium(I)[{Pt(C₆F₅)(ppy)}Tl(Spy)]2D Framework via Self-AssemblyBinuclear Pt-Tl units are linked by a bridging Spy⁻ ligand. These units further assemble into a 2D network through π-π stacking. nih.gov
Vanadium(IV)/Platinum(II)[OV(pyt)₄Pt]0D (Lantern-type)Pyridine-2-thiolate ligands bridge the V and Pt atoms, forming a square-planar PtS₄ and a square-pyramidal VN₄O coordination sphere. rsc.org
Ruthenium(II)[Ru(dppp)(pyS)₂]0D (Discrete Molecule)The complex adopts a distorted octahedral geometry with chelating pyridine-2-thiolato and dppp (B1165662) ligands. researchgate.net

Supramolecular Assemblies Based on Pyridine-2-thiolate Ligands

Beyond the formation of infinite coordination polymers, pyridine-2-thiolate ligands are instrumental in the self-assembly of discrete, multi-nuclear supramolecular architectures. These assemblies are formed through a directional bonding approach, where the defined coordination geometry of metal ions is combined with the specific shape and connectivity of the ligands to yield predictable, geometrically shaped structures.

A notable example is the use of titanocene (B72419) complexes functionalized with pyridine-thiolate ligands as "metalloligands" in self-assembly reactions. researchgate.net For instance, the complex [Cp₂Ti(2-Spy)₂] (where 2-Spy is pyridine-2-thiolate) can act as a building block. While this specific derivative led to ligand transfer reactions, its isomer, [(RCp)₂Ti(4-Spy)₂], successfully reacted with palladium or platinum acceptors to form tetranuclear metallamacrocycles. researchgate.netresearchgate.net These reactions demonstrate how pyridine-thiolate units can be incorporated into larger molecular scaffolds that, in turn, direct the assembly of even more complex heterometallic structures. researchgate.net

Another powerful example is the self-assembly of binuclear complexes into larger frameworks. The Pt(II)-Tl(I) complex [{Pt(C₆F₅)(ppy)}Tl(Spy)], which features a bridging pyridine-2-thiolate ligand, organizes in the solid state to form a 2D framework. This higher-order assembly is not driven by strong coordination bonds but by a combination of weaker secondary interactions, including π-π stacking between the aromatic rings of the cyclometalated ligands. nih.gov These examples highlight the crucial role of the pyridine-2-thiolate ligand in creating both the primary coordination structure and providing the peripheral functionality needed for further supramolecular organization.

Self-Assembly of Pyridine-2-thiol Derivative Monolayers on Surfaces

The thiol group of pyridine-2-thiol and its derivatives provides a strong anchor for self-assembly onto metal surfaces, particularly gold. This process leads to the formation of highly ordered, one-molecule-thick films known as self-assembled monolayers (SAMs). These SAMs are of great interest for modifying surface properties and for applications in electronics, sensors, and corrosion protection.

The formation of SAMs from pyridine-terminated thiols on Au(111) surfaces results in highly ordered and densely packed monolayers. mdpi.com The final structure of the monolayer is influenced by several factors:

Thiol-Gold Interaction : The primary anchoring mechanism is the strong covalent-like bond formed between the sulfur atom and the gold surface.

Chelation and Orientation : For 2-mercaptopyridine (B119420), the proximity of the ring nitrogen allows for potential chelation with surface gold atoms (S-Au-N), leading to very strong adsorption and a specific orientation of the molecule on the surface.

Intermolecular Interactions : Van der Waals forces and potential π-π stacking between adjacent pyridine (B92270) rings contribute to the ordering and packing density of the monolayer.

Solvent and pH : The structure of SAMs formed from heteroaromatic thiols can be pH-dependent. This is related to the protonation state of the nitrogen atom in the pyridine ring, which can alter the intermolecular forces and the molecule's interaction with the surface. rsc.orgrug.nl

Various surface-sensitive techniques are employed to study these monolayers, including Scanning Tunneling Microscopy (STM) for imaging the surface structure with molecular resolution and X-ray Photoelectron Spectroscopy (XPS) for determining the chemical composition and binding environment. mdpi.com Studies on brass surfaces have also shown that pyridine-2-thiol forms a protective monolayer that inhibits corrosion, with the adsorption process fitting well with the Langmuir isotherm model. researchgate.net

Molecule/DerivativeSubstrateKey Findings & Observed StructureReference(s)
Pyridine-terminated organothiolsAu(111)Formation of highly ordered and densely packed SAMs. The unit cell size depends on the length of the alkyl spacer. mdpi.com
2-Mercaptopyridine (2MP)Gold ElectrodeStronger adsorption compared to its 4-mercaptopyridine (B10438) isomer, attributed to the formation of an S-Au-N chelate.
Pyridine-2-thiol (P2T)Brass (Cu-Zn alloy)Forms a protective monolayer that inhibits corrosion. Adsorption follows the Langmuir isotherm model. researchgate.net
2-Pyrimidinethiol (related heteroaromatic thiol)Au(111)SAM formation and structural order are highly dependent on solution concentration and pH due to protonation/deprotonation of ring nitrogens. rug.nl

Applications in Materials Science

Pyridine-2-thiolate (B1254107) Based Luminescent Materials

The pyridine-2-thiolate ligand has been instrumental in the design of novel luminescent materials, particularly through the formation of metal complexes. These complexes often exhibit unique photophysical properties stemming from the interplay between the metal center and the ligand.

Complexes involving platinum(II) and thallium(I) with a pyridine-2-thiolate (Spy⁻) bridging ligand have been synthesized, demonstrating luminescence in the solid state at both room temperature (298 K) and low temperature (77 K). acs.org For instance, the binuclear species [{Pt(C₆F₅)(ppy)}Tl(Spy)] (where ppy = 2-phenylpyridine) displays an emission maximum (λem) at 625 nm at 298 K, which is attributed to an excimer-like emission associated with π–π interactions. acs.org The photophysical properties of these complexes are highly dependent on their solid-state packing, with mechanical grinding leading to significant red-shifts in emission, indicating structural modifications that promote closer intermolecular interactions. acs.org

The table below summarizes the photophysical data for a representative Pt-Tl binuclear complex incorporating a pyridine-2-thiolate ligand. acs.org

ComplexStateT (K)λem (nm)Quantum Yield (Φ)Lifetime (τ, μs)
[{Pt(C₆F₅)(ppy)}Tl(Spy)]Solid2986252.9%0.21
[{Pt(C₆F₅)(ppy)}Tl(Spy)]Solid7762020.0%2.59

Furthermore, pyridine-based ligands, analogous in function to pyridine-2-thiolate, are effective sensitizers for lanthanide ions (Ln³⁺), leading to materials with strong luminescence in both the visible and near-infrared (NIR) regions. rsc.orgnih.gov Tridentate pyridine-tetrazolate ligands, for example, have been shown to sensitize the emission of Europium (Eu³⁺) and Terbium (Tb³⁺) with exceptionally high quantum yields of 65% for Tb³⁺ and 61% for Eu³⁺ in the solid state. nih.gov This efficient energy transfer from the ligand to the metal center is a key mechanism in producing highly luminescent materials. nih.govrsc.org

Functional Polymers Incorporating Pyridine-2-thiol (B7724439) Units

The incorporation of pyridine-2-thiol units into polymer structures imparts specific functionalities, particularly redox responsiveness. The pyridyl disulfide (PDS) group is a key moiety used for this purpose, enabling the creation of smart materials that can respond to reducing environments. rsc.org

A primary method for integrating these units is through reversible addition-fragmentation chain-transfer (RAFT) polymerization. This technique allows for the synthesis of polymers with trithiocarbonate (B1256668) end groups, which can be subsequently converted to sulfhydryl-terminated polymers through aminolysis. uq.edu.au These thiol-terminated polymers can then react with dithiopyridyl disulfide to yield macromolecules with pyridyl disulfide termini. uq.edu.au This end-group modification is crucial for conjugating the polymers with biomolecules or for creating larger, more complex architectures. rsc.orguq.edu.au

Another significant application is in the fabrication of redox-responsive crosslinked materials like hydrogels. The thiol-disulfide exchange reaction between the PDS group and other thiol-containing molecules is a cornerstone of this approach. rsc.org This reversible cleavage of the disulfide bond in the presence of reducing agents, such as glutathione (B108866) found in biological systems, allows for the controlled release of encapsulated agents or the degradation of the material. rsc.org

The thiol-ene reaction is another powerful tool for incorporating pyridine-2-thiol functionalities. For instance, amphiphilic block copolymers like polystyrene-b-polyethylene glycol (PS-b-PEG) have been synthesized with a terminal terpyridine ligand, which shares structural motifs with pyridine-2-thiol. The synthesis involves using a terpyridine-functionalized chain-transfer agent in RAFT polymerization, followed by a thiol-ene process to attach the second polymer block. mdpi.com Such polymers can self-assemble and coordinate with metal ions, forming metallo-polymer nanostructures. mdpi.com

Surface Modification and Corrosion Inhibition Mechanisms

Pyridine-2-thiol (P2T) is a highly effective corrosion inhibitor, particularly for copper and its alloys like brass, in acidic environments. mdpi.comnih.gov Its efficacy stems from its ability to adsorb onto the metal surface, forming a protective film that impedes both anodic and cathodic corrosion reactions. mdpi.com The molecule's structure, containing nitrogen and sulfur heteroatoms as well as an aromatic ring, facilitates strong adsorption onto metal surfaces. mdpi.com

The inhibition mechanism involves a combination of physisorption and chemisorption. In acidic solutions, the nitrogen atom in the pyridine (B92270) ring can become protonated, leading to electrostatic attraction (physisorption) with a negatively charged metal surface. mdpi.com More significantly, chemisorption occurs through the formation of coordinate or covalent bonds between the inhibitor and the metal. X-ray photoelectron spectroscopy (XPS) studies have confirmed that P2T adsorbs onto brass by forming a stable Cu-S bond. mdpi.com This strong chemical bond is a primary reason for its high inhibition efficiency. mdpi.comnih.gov

The interaction between pyridine-2-thiol and the metal surface can be quantitatively described using adsorption isotherms. Experimental data for the corrosion inhibition of brass by P2T in 0.5 M H₂SO₄ show a strong correlation with the Langmuir adsorption isotherm model. mdpi.com The Langmuir model assumes the formation of a monolayer of the inhibitor on the metal surface, with no interaction between the adsorbed molecules. mdpi.com The adherence to this model suggests that the adsorption process is predominantly chemisorption, where P2T molecules form a uniform protective layer. mdpi.com

The standard free energy of adsorption (ΔG°ads) provides insight into the nature of the adsorption process. A calculated ΔG°ads value of -29.8 kJ/mol for P2T on brass indicates a spontaneous adsorption process that involves both physical and chemical interactions. mdpi.com

Electrochemical techniques are pivotal in characterizing the protective film formed by pyridine-2-thiol. Potentiodynamic polarization studies on brass in sulfuric acid show that P2T acts as a mixed-type inhibitor, meaning it suppresses both the anodic metal dissolution and cathodic hydrogen evolution reactions. mdpi.com The addition of P2T significantly reduces the corrosion current density (i_corr). researchgate.netnih.gov

Electrochemical Impedance Spectroscopy (EIS) provides further evidence of the inhibitor's effectiveness. In the presence of P2T, both the charge transfer resistance (R_ct) and polarization resistance (R_p) increase substantially, indicating a slowing of the corrosion process. mdpi.comnih.gov The inhibition efficiency (IE%) can be calculated from these parameters, reaching over 85% at an optimal P2T concentration of 0.25 mM. researchgate.netnih.gov

The table below presents electrochemical data for brass corrosion in 0.5 M H₂SO₄ with and without Pyridine-2-thiol (P2T). researchgate.netnih.gov

Inhibitor Concentration (mM)i_corr (μA/cm²)Inhibition Efficiency (IE%)R_ct (Ω·cm²)
0 (Blank)26.0-125
0.103.686.2875
0.251.893.11650
0.502.590.41100
1.004.184.2750

Spectroscopic methods like X-ray Photoelectron Spectroscopy (XPS) offer direct chemical information about the inhibitor film. XPS analysis of a brass surface treated with P2T confirms the presence of both nitrogen and sulfur on the surface. mdpi.com High-resolution spectra of the Cu 2p and S 2p regions reveal the formation of a Cu-S bond, validating the chemisorption mechanism. mdpi.com UV-vis spectroscopy has also shown that over time, pyridine-2-thiol can oxidize to dipyridyl disulfide, which itself is an effective corrosion inhibitor. mdpi.com

Sensors and Probes Utilizing Pyridine-2-thiolate Scaffolds (focus on chemical sensing mechanisms)

The pyridine-2-thiolate scaffold is a promising platform for developing chemical sensors due to its excellent metal-coordinating properties. The nitrogen and sulfur atoms act as a bidentate chelate, capable of selectively binding to specific metal ions. This binding event can be transduced into a measurable signal, such as a change in fluorescence or color.

The sensing mechanism often relies on processes like photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF). In a typical CHEF-based sensor, the pyridine-2-thiolate unit is attached to a fluorophore. In the unbound state, the fluorescence of the fluorophore is quenched. Upon binding to a target metal ion, the conformational and electronic structure of the molecule is altered, restricting quenching pathways and leading to a significant enhancement in fluorescence intensity. This "turn-on" response allows for sensitive and selective detection of the target analyte.

While direct examples focusing solely on pyridine-2-thiolate are specific, the broader class of pyridine- and thiol-containing ligands demonstrates this principle. For instance, metal-organic frameworks (MOFs) built with N-heterocyclic bases like pyridines have been developed for the luminescent detection of polluting metal ions in aqueous solutions. mdpi.com Similarly, lanthanide complexes featuring terpyridine ligands—a structural relative of pyridine-2-thiolate—have been used as luminescent probes for detecting biomolecules. nih.gov The fundamental mechanism involves the specific coordination of the target analyte to the pyridine-thiolate-like scaffold, which modulates the photophysical properties of the material, enabling detection.

Electroactive Materials Based on Pyridine-2-thiolate Derivatives

Pyridine-2-thiolate is a valuable ligand in the synthesis of electroactive materials, particularly redox-active metal complexes. The ability of the ligand to stabilize multiple oxidation states of a coordinated metal center is key to this application. These materials are of interest for catalysis, energy storage, and molecular electronics.

Electrochemical studies, such as cyclic voltammetry, have been used to investigate the redox properties of these complexes. For example, binuclear platinum complexes with pyridine-2-thiol ligands exhibit well-defined redox processes corresponding to the Pt(II)/Pt(III) couple. acs.org Similarly, tungsten complexes stabilized with various substituted pyridine-2-thiolate ligands have been studied to understand their reactivity in different oxidation states (+II and +IV). nih.govacs.org The electronic properties of the pyridine-2-thiolate ligand, which can be tuned by adding electron-withdrawing or -donating substituents to the pyridine ring, directly influence the redox potentials of the metal center. nih.gov

Iron(II) complexes incorporating thiolate ligands, including those with pyridine moieties, demonstrate how the ligand environment affects redox potential and reactivity. The inclusion of a thiolate donor significantly lowers the Fe(III)/Fe(II) redox potential compared to non-thiolate analogues, making the complexes susceptible to activation by O₂. nih.gov

The table below shows a comparison of redox potentials for (iPrBIP)FeII complexes with and without a thiolate ligand (where iPrBIP is a bis(imino)pyridine ligand). nih.gov

ComplexLigandsE₁/₂ (Fe³⁺/Fe²⁺) vs Fc⁺/Fc (V)
1(iPrBIP), Cl⁻, SPh⁻-0.42
5(iPrBIP), 2 Cl⁻+0.02
6(iPrBIP), 2 OTf⁻+0.18

This data illustrates the profound electronic effect of the thiolate group, shifting the redox potential to be more negative and accessible. This tunability is a critical feature for designing electroactive materials with specific properties for applications like redox catalysis or as components in electronic devices. nih.govrsc.orgresearchgate.net

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Reaction Monitoring

Chromatographic methods are fundamental for separating pyridine-2-thiol (B7724439) hydrochloride from impurities, starting materials, and by-products, making them indispensable for purity assessment and monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a primary technique for evaluating the purity of pyridine-2-thiol hydrochloride. The method typically involves an octadecylsilane (B103800) (C18) column and a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.govptfarm.pl Detection is commonly achieved using a UV detector, as the pyridine (B92270) ring exhibits strong absorbance. For quantitative analysis, a validated RP-HPLC method would be established by determining parameters such as selectivity, precision, accuracy, and linearity. nih.govptfarm.pl The progress of a synthesis reaction can be monitored by taking aliquots from the reaction mixture over time and analyzing the relative peak areas of reactants, intermediates, and the final product.

A specific approach for thiol quantification involves pre-column derivatization with a thiol-specific reagent such as 4,4′-dithiodipyridine (DTDP). The resulting derivative can be monitored by RP-HPLC with UV detection at a specific wavelength (e.g., 324 nm for the 4-thiopyridone product), allowing for accurate quantification of the thiol concentration. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds. While this compound is a salt and non-volatile, its free base form, pyridine-2-thiol, can be analyzed by GC-MS. nih.gov This technique is particularly useful for reaction monitoring in syntheses where the free base is involved or in analyses where the sample can be derivatized to a more volatile form. The gas chromatograph separates the components of the mixture, which are then ionized and detected by the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint, allowing for definitive identification and structural confirmation. nih.gov

Table 1: Comparison of Chromatographic Techniques for this compound Analysis
ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
PrincipleSeparation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.
Analyte FormDirect analysis of the hydrochloride salt in solution.Analysis of the volatile free base (pyridine-2-thiol) or volatile derivatives.
Primary ApplicationPurity assessment, quantitative analysis, and reaction monitoring of the salt form. nih.govptfarm.plIdentification of volatile impurities and reaction by-products; structural confirmation. nih.govnih.gov
Common DetectorUV-Vis Detector, Diode Array Detector (DAD).Mass Spectrometer (MS).
AdvantagesHigh resolution, high precision, suitable for non-volatile compounds.High sensitivity, excellent for structural identification.

Electrochemical Methods for Redox Characterization and Trace Analysis

Electrochemical methods are highly sensitive techniques used to investigate the redox properties of pyridine-2-thiol and for its determination at trace concentrations. These methods measure changes in electrical parameters like potential or current.

The thiol group in pyridine-2-thiol is electrochemically active, making it suitable for analysis by techniques such as voltammetry. The redox behavior of the compound can be characterized by studying its oxidation and reduction potentials. For instance, methods like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) have been used to study the inhibitive performance and adsorption mechanism of pyridine-2-thiol on metal surfaces, providing insight into its interfacial electrochemical behavior. mdpi.com

For trace analysis, stripping voltammetry techniques offer excellent sensitivity. mdpi.com In a typical procedure, the analyte is first preconcentrated onto the working electrode surface at a specific potential, followed by a potential sweep to "strip" the analyte back into the solution, generating a current signal proportional to its concentration. The electro-generation of an o-quinone, for example, can be followed by a reaction with available thiol groups, leading to a measurable increase in current that can be used to quantify the thiol concentration. researchgate.net

Table 2: Overview of Electrochemical Methods for Pyridine-2-thiol Analysis
TechniquePrinciplePrimary ApplicationKey Findings/Insights
Potentiodynamic PolarizationMeasures current density as a function of applied potential to study corrosion rates and mechanisms.Characterizing the effect of pyridine-2-thiol on metal corrosion. mdpi.comProvides data on corrosion inhibition efficiency by observing changes in corrosion current (icorr). mdpi.com
Electrochemical Impedance Spectroscopy (EIS)Measures the impedance of a system over a range of frequencies to study surface processes.Investigating the adsorption mechanism and protective layer formation of pyridine-2-thiol. mdpi.comCharacterizes the interface between an electrode and a solution, revealing information about the protective film formed by the inhibitor. mdpi.com
Stripping VoltammetryPreconcentration of the analyte onto an electrode followed by electrochemical measurement during its removal.Trace and ultra-trace quantification of electroactive species. mdpi.comOffers very low detection limits, suitable for environmental or biological samples.

Spectrophotometric Assays for Concentration Determination and Reaction Monitoring

UV-Visible spectrophotometry is a widely used, simple, and rapid method for determining the concentration of analytes in solution and for monitoring the progress of reactions.

The concentration of pyridine-2-thiol can be determined directly by measuring its absorbance at its maximum absorption wavelength (λmax). However, for greater specificity and to avoid interference from other absorbing species, colorimetric assays using thiol-specific reagents are often preferred. These assays rely on a chemical reaction between the thiol group of pyridine-2-thiol and a chromogenic reagent, which produces a colored product that can be quantified spectrophotometrically. acs.org

Two common reagents for thiol quantification are:

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent): DTNB reacts with thiols via a thiol-disulfide exchange reaction to release the yellow-colored 2-nitro-5-thiobenzoate (TNB) anion, which has a strong absorbance at 412 nm. acs.org

4,4'-dipyridyl disulfide (4DPS or Aldrithiol-4): This reagent also reacts with thiols, releasing the chromophore pyridine-4-thione (4-PT), which absorbs strongly around 324 nm. nih.govacs.org

These assays are valuable for reaction monitoring, where a change in the concentration of pyridine-2-thiol over time can be tracked by measuring the corresponding change in absorbance of the colored product.

Table 3: Common Spectrophotometric Reagents for Thiol Quantification
ReagentCommon NameReaction PrincipleChromophore Producedλmax of Product
5,5'-dithio-bis-(2-nitrobenzoic acid)DTNB / Ellman's ReagentThiol-disulfide exchange. acs.org2-nitro-5-thiobenzoate (TNB)412 nm nih.gov
4,4'-dipyridyl disulfide4DPS / Aldrithiol-4Thiol-disulfide exchange. acs.orgPyridine-4-thione (4-PT)324 nm nih.gov

Advanced Hyphenated Techniques for Complex Mixture Analysis and Structural Confirmation

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide unparalleled analytical power for analyzing complex mixtures and confirming molecular structures. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is arguably the most powerful hyphenated technique for the analysis of non-volatile compounds like this compound. It combines the superior separation capabilities of HPLC with the sensitive and highly specific detection of mass spectrometry. nih.gov An HPLC system separates the components of a mixture, which are then introduced into the mass spectrometer. Techniques like Electrospray Ionization (ESI) are used to generate ions from the analyte molecules in the liquid phase. nih.gov The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing molecular weight information. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, yielding structural information that confirms the identity of the compound. nih.gov This makes LC-MS an ideal tool for identifying unknown impurities and characterizing reaction products in complex matrices. ptfarm.pl

Other Hyphenated Techniques:

Gas Chromatography-Mass Spectrometry (GC-MS): As mentioned earlier, GC-MS is a core hyphenated technique for the analysis of the volatile free base, providing both separation and structural confirmation. nih.gov

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): This technique couples HPLC with NMR spectroscopy. It allows for the acquisition of detailed NMR spectra of compounds as they are separated by the HPLC system, providing unambiguous structural elucidation of components within a mixture without the need for prior isolation.

Table 4: Application of Hyphenated Techniques in the Analysis of this compound
TechniqueSeparation MethodDetection MethodPrimary Application
LC-MS/MSLiquid Chromatography (HPLC)Tandem Mass SpectrometrySeparation, identification, and structural confirmation of pyridine-2-thiol and related impurities in complex mixtures. nih.govnih.gov
GC-MSGas Chromatography (GC)Mass SpectrometryAnalysis of the volatile free base form and its volatile by-products. nih.gov
LC-NMRLiquid Chromatography (HPLC)Nuclear Magnetic Resonance SpectroscopyUnambiguous structural elucidation of unknown compounds in a mixture without isolation.

Environmental Fate and Green Chemistry Considerations

Biodegradation Pathways and Mechanisms of Pyridine-2-thiol (B7724439) Hydrochloride

Direct and complete biodegradation pathways for pyridine-2-thiol hydrochloride are not extensively detailed in current scientific literature. However, the ultimate fate of the core pyridine (B92270) structure can be inferred from studies on the microbial degradation of pyridine itself. Microorganisms, particularly bacteria, have evolved sophisticated enzymatic systems to break down the stable pyridine ring.

Research on various bacteria, including Arthrobacter sp., has elucidated a common pathway for pyridine catabolism. nih.govnih.gov This process does not typically begin with hydroxylation but rather with a direct oxidative cleavage of the pyridine ring. nih.gov The pathway in Arthrobacter sp. strain 68b, for instance, involves four enzymatic steps that convert pyridine into succinic acid, a compound that can readily enter central metabolic cycles like the Krebs cycle. nih.gov

The key enzymes and intermediates involved in this process have been identified. The initial ring cleavage is catalyzed by a two-component flavin-dependent monooxygenase system. nih.gov Subsequent steps involve a dehydrogenase, an amidohydrolase, and a succinate (B1194679) semialdehyde dehydrogenase to complete the transformation. nih.gov While the thiol group (-SH) on this compound would likely undergo initial enzymatic modification, the subsequent degradation of the pyridine ring is expected to follow a similar oxidative cleavage pathway.

Table 1: Key Enzymes and Metabolites in the Biodegradation of the Pyridine Ring by Arthrobacter sp. Strain 68b nih.gov

StepGene(s)EnzymeReactionMetabolite
1pyrA, pyrEPyridine MonooxygenaseOxidative ring cleavage(Z)-N-(4-oxobut-1-enyl)formamide
2pyrB(Z)-N-(4-oxobut-1-enyl)formamide DehydrogenaseDehydrogenationNot specified
3pyrCAmidohydrolaseHydrolysisSuccinate semialdehyde
4pyrDSuccinate Semialdehyde DehydrogenaseOxidationSuccinic acid

Photodegradation Studies and Environmental Stability

The environmental stability of pyridine-2-thiol is significantly influenced by its chemical structure and its interaction with light. The compound exists in a tautomeric equilibrium between the thiol form (pyridine-2-thiol) and the thione form (2-pyridinethione). wikipedia.org This equilibrium is sensitive to environmental conditions such as the polarity of the solvent. cdnsciencepub.com

Studies have shown that the primary transformation pathway for pyridine-2-thiol in solution, particularly when exposed to indirect sunlight, is not complete mineralization but rather an oxidative dimerization. cdnsciencepub.com In this process, the thiol form undergoes oxidation to quantitatively yield the corresponding symmetrical disulfide, 2,2'-dipyridyl disulfide. wikipedia.orgcdnsciencepub.com This transformation has been observed to occur over several hours in aqueous solutions. mdpi.com

The rate and extent of this oxidation are dependent on several factors, as detailed in the table below. This thione-disulfide process has been noted to be reversible in water, suggesting a dynamic environmental fate. cdnsciencepub.com The formation of 2,2'-dipyridyl disulfide represents a key step in the environmental persistence and transformation of the parent compound.

Table 2: Factors Influencing the Transformation of Pyridine-2-thiol to 2,2'-Dipyridyl Disulfide cdnsciencepub.com

FactorInfluence on TransformationObservation
Solvent Polar solvents shift equilibrium toward the thione form.In dilute solutions of nonpolar solvents, the thiol form predominates.
Concentration Self-association at higher concentrations favors the thione form.Thiol form is more favored in dilute solutions.
Temperature Lower temperatures favor the thiol tautomer.Not explicitly quantified in the provided sources.
Irradiation Indirect sunlight promotes the quantitative transformation to the disulfide.Spectrophotometric studies confirm the conversion upon standing and exposure to light.

Assessment of Sustainable Synthetic Routes and Waste Minimization

The principles of green chemistry aim to reduce waste and create more environmentally benign chemical manufacturing processes. researchgate.net Assessing the synthesis of pyridine-2-thiol through this lens reveals opportunities for improvement over traditional methods.

The conventional synthesis of 2-mercaptopyridine (B119420) (the neutral form of the hydrochloride salt) involves the reaction of 2-chloropyridine (B119429) with a sulfur source like thiourea. wikipedia.orgexsyncorp.com This route presents environmental challenges, primarily due to the use of a halogenated starting material (2-chloropyridine).

Another approach leverages microwave-assisted synthesis. The condensation of α,β-unsaturated ketones, malononitrile, and a thiol under microwave irradiation offers a route to pyridine-2-thiol derivatives. wikipedia.org Microwave-assisted synthesis is a hallmark of green chemistry, often leading to significantly shorter reaction times, reduced energy consumption, and higher yields compared to conventional heating methods. nih.gov Furthermore, the concept of using a thiol as a recyclable template, where the dithiol byproduct can be reduced and reused for subsequent syntheses, represents an advanced strategy for waste minimization. irjms.com

Table 3: Comparison of Synthetic Routes for Pyridine-2-thiol

Synthetic RouteStarting MaterialsKey ConditionsGreen Chemistry ConsiderationsSource(s)
Traditional Method 2-Chloropyridine, ThioureaReflux in ethanol (B145695) and aqueous ammoniaUse of halogenated starting material; potential for unreacted waste. wikipedia.orgexsyncorp.com
Improved Patented Method 2-Chloropyridine, ThioureaReflux in alcohol; extraction with ethyl acetate (B1210297); acidification under inert gasRecovers and reuses unreacted starting material, reducing waste; claimed high yield and energy saving. google.com
Microwave-Assisted Synthesis α,β-unsaturated ketones, malononitrile, 4-methylbenzenethiolMicrowave irradiation with a base catalystAvoids halogenated pyridine precursor; rapid reaction times; reduced energy consumption. wikipedia.org

Future Research Directions and Emerging Paradigms

Integration with Artificial Intelligence and Machine Learning in Chemical Design

The convergence of artificial intelligence (AI) and machine learning (ML) with chemistry presents a significant opportunity to accelerate the discovery and optimization of novel molecules derived from pyridine-2-thiol (B7724439). nih.govmdpi.com These computational tools can analyze vast datasets to identify hidden patterns and predict molecular properties, thereby streamlining the traditional design-make-test-analyze cycle. nih.govmdpi.com

Future research can leverage AI and ML in several key areas:

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to forecast the biological activity and physicochemical properties of new pyridine-2-thiol derivatives. mdpi.com By training algorithms on existing experimental data, researchers can predict the efficacy of new compounds as, for instance, corrosion inhibitors or therapeutic agents, prioritizing the synthesis of the most promising candidates. nih.gov

De Novo Design: Generative AI models, such as variational autoencoders or generative adversarial networks, can design entirely new pyridine-2-thiol-based molecules with desired property profiles. nih.govmdpi.com These models can explore a vast chemical space to propose innovative structures that may not be conceived through conventional chemical intuition.

AI/ML Application AreaPotential Impact on Pyridine-2-thiol Research
Predictive Toxicology Early-stage filtering of derivative candidates with high predicted toxicity, reducing late-stage failures.
Property Optimization Fine-tuning molecular structures to maximize specific properties like metal chelation or biological target affinity.
High-Throughput Screening Virtually screening large libraries of pyridine-2-thiol derivatives against biological targets or material properties. nih.gov

Exploration of Novel Reactivity and Transformation Pathways

While the fundamental reactivity of pyridine-2-thiol is understood, there remains substantial scope for discovering novel transformations and applications in organic synthesis. The molecule exists in a tautomeric equilibrium between the thiol and the thione form, a property that could be exploited in new reaction pathways. wikipedia.org

Key future research directions include:

Asymmetric Catalysis: Developing chiral catalysts based on pyridine-2-thiol ligands for stereoselective transformations. The nitrogen and sulfur atoms provide excellent coordination sites for transition metals, forming a basis for new catalytic systems.

Photoredox and Electrochemical Synthesis: Investigating the behavior of pyridine-2-thiol and its derivatives under photochemical or electrochemical conditions to unlock novel reactivity. This could lead to greener and more efficient synthetic methods for creating complex molecules.

Multicomponent Reactions: Designing new one-pot reactions that utilize pyridine-2-thiol as a key building block to rapidly construct molecular complexity. Its dual nucleophilic (S) and coordinating (N) nature makes it an ideal candidate for such transformations.

Insertion Reactions: Building upon known reactivity, such as the insertion of acetylene (B1199291) into tungsten complexes bearing pyridine-2-thiolate (B1254107) ligands, future work could explore the insertion of other unsaturated molecules, leading to novel organometallic structures and catalytic cycles. acs.org

Development of Next-Generation Catalysts and Functional Materials

The ability of pyridine-2-thiol to coordinate with a wide range of metals and its inherent electronic properties make it a promising candidate for the development of advanced catalysts and functional materials. rsc.org

Advanced Catalysts: Research has shown that pyridine-2-thiol can catalyze reactions like the C-H borylation of heteroarenes. wikipedia.org Future efforts could focus on immobilizing pyridine-2-thiol-based metal complexes on solid supports to create recyclable and more sustainable heterogeneous catalysts. Tuning the electronic properties of the pyridine (B92270) ring through substitution could also lead to catalysts with enhanced activity and selectivity.

Corrosion Inhibitors: Pyridine-2-thiol is an effective corrosion inhibitor for metals like brass in acidic environments. mdpi.comnih.gov It functions by adsorbing onto the metal surface and forming a protective film, with the sulfur atom playing a key role in bonding to the metal (e.g., S-Cu bond). mdpi.com Future studies could explore the development of multifunctional coatings that incorporate pyridine-2-thiol derivatives for enhanced durability and "smart" responsive properties. The oxidation product, 2,2′-dipyridyl disulfide, is also an effective inhibitor, suggesting that the in-situ transformation can contribute to long-term protection. mdpi.com

Functional Materials: The self-assembly properties and metal-binding capabilities of pyridine-2-thiol could be exploited to create novel functional materials, such as sensors, molecular wires, or components for electronic devices. Its incorporation into metal-organic frameworks (MOFs) or polymers could yield materials with tailored porosity, conductivity, or optical characteristics.

Research AreaCompound/DerivativeApplicationFinding/Future Direction
Corrosion Inhibition Pyridine-2-thiolProtection of brass alloysAchieves >85% inhibition efficiency at optimal concentrations. Future work includes smart coatings. mdpi.comresearchgate.net
Catalysis Pyridine-2-thiolC-H Borylation of heteroarenesActs as an effective catalyst. Future work can focus on expanding the reaction scope. wikipedia.org
Organometallics Pyridine-2-thiolate ligandsTungsten acetylene complexesLigands influence the reactivity towards oxidation and acetylene insertion. acs.org

Interdisciplinary Research Synergies in Chemical Sciences

The full potential of pyridine-2-thiol hydrochloride will be realized through collaborations that bridge traditional scientific boundaries. Synergies between synthetic chemistry, materials science, chemical biology, and computational science are essential for driving innovation.

Chemical Biology and Medicinal Chemistry: Gold(I) and iron(III) complexes of pyridine-2-thiol derivatives have shown promising activity against the pathogens responsible for tuberculosis, Leishmaniasis, and Chagas disease. nih.govnih.gov Future work should involve close collaboration between synthetic chemists creating new derivatives and biologists evaluating their efficacy and mechanism of action. This synergy is crucial for developing new therapeutic agents. nih.gov

Materials Science and Electrochemistry: The development of new anti-corrosion technologies based on pyridine-2-thiol requires a combination of expertise in organic synthesis, surface science, and electrochemistry to design, characterize, and test new protective coatings. mdpi.com

Agricultural Science: Derivatives such as pyridine-2-thiol N-oxide have been investigated for controlling plant diseases. researchgate.net Interdisciplinary research could lead to the development of new, effective, and environmentally benign crop protection agents.

Computational and Experimental Chemistry: A tight feedback loop between AI-driven predictions and experimental validation will be paramount. nih.gov Computational chemists can guide experimental efforts by identifying high-priority molecular targets, while experimental results provide crucial data to refine and improve the predictive power of computational models.

By fostering these interdisciplinary collaborations, the scientific community can harness the versatile chemical nature of pyridine-2-thiol to address complex challenges in medicine, materials, and beyond.

Q & A

Basic: What are the standard synthetic routes for pyridine-2-thiol hydrochloride, and how are reaction conditions optimized?

This compound is typically synthesized via nucleophilic substitution or thiolation reactions. A common method involves reacting 2-chloropyridine with thiourea or sodium hydrosulfide (NaSH) in a polar solvent (e.g., ethanol or DMF) under reflux. The reaction is catalyzed by bases like potassium carbonate to deprotonate the thiol source and facilitate substitution . Optimization includes:

  • Temperature control : Higher temperatures (80–100°C) accelerate reaction rates but may increase side products.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of the thiol group.
  • Stoichiometry : A 1:1.2 molar ratio of 2-chloropyridine to thiol precursor ensures complete conversion .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) during structural characterization?

Discrepancies in spectral data often arise from impurities, tautomerism, or solvent effects. To address this:

  • Cross-validation : Compare NMR (¹H, ¹³C) and IR spectra with computational predictions (DFT calculations) or literature data for analogous pyridine-thiol derivatives .
  • Tautomer analysis : Pyridine-2-thiol can exist as thione ↔ thiol tautomers. Use temperature-dependent NMR to identify dominant forms .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks to rule out adducts or degradation products .

Basic: What analytical techniques are critical for assessing the purity and stability of this compound?

Key methods include:

  • HPLC/UV-Vis : Quantify purity using a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) and detection at 254 nm .
  • Elemental analysis : Verify C, H, N, S, and Cl content to confirm stoichiometry.
  • Thermogravimetric analysis (TGA) : Monitor decomposition temperatures to assess stability under storage conditions .

Advanced: How can reaction by-products (e.g., disulfides) be minimized during synthesis?

By-product formation is influenced by oxidation and competing pathways. Mitigation strategies:

  • Inert atmosphere : Use nitrogen/argon to prevent thiol oxidation to disulfides .
  • Reducing agents : Add ascorbic acid or dithiothreitol (DTT) to stabilize the thiol group .
  • Kinetic control : Shorten reaction times and use low temperatures (e.g., 0–25°C) to limit side reactions .

Basic: What safety protocols are recommended for handling this compound given limited toxicological data?

While specific toxicity data may be lacking (e.g., carcinogenicity, reproductive effects), assume high hazard potential:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Spill management : Neutralize spills with 10% sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

Advanced: How does the electronic nature of the pyridine ring influence reactivity in cross-coupling reactions?

The electron-withdrawing pyridine ring enhances electrophilicity at the 2-position, facilitating:

  • Metal-catalyzed couplings : Suzuki-Miyaura reactions with aryl boronic acids using Pd(PPh₃)₄ catalyst .
  • Thiol-ene click chemistry : Radical-mediated addition to alkenes under UV light .
  • pH-dependent reactivity : Protonation at low pH (<3) increases electrophilicity, enabling nucleophilic substitutions .

Basic: What are the storage conditions to prevent degradation of this compound?

  • Temperature : Store at –20°C in airtight containers to avoid moisture absorption.
  • Desiccants : Use silica gel or molecular sieves in storage vials.
  • Light protection : Amber glass bottles prevent photodegradation .

Advanced: What computational methods are effective for predicting the reactivity of pyridine-2-thiol derivatives?

  • DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict reaction pathways (e.g., nucleophilic attack at sulfur vs. nitrogen) .
  • Molecular docking : Study binding affinities with biological targets (e.g., enzymes) using AutoDock Vina .
  • pKa estimation : Tools like ChemAxon predict thiol group acidity (pKa ~6.5), guiding pH-dependent reaction design .

Basic: How is this compound used in the synthesis of metal complexes?

The thiol group acts as a ligand for transition metals (e.g., Cu, Pd):

  • Coordination chemistry : Forms stable complexes via S–M bonds, useful in catalysis or materials science.
  • Spectroscopic probes : Cu(II) complexes exhibit distinct UV-Vis absorption bands (λₘₐₓ ~400 nm) for monitoring redox states .

Advanced: What strategies address low yields in multi-step syntheses involving this compound?

  • Intermediate purification : Use flash chromatography (silica gel, ethyl acetate/hexane) after each step.
  • Protecting groups : Temporarily protect the thiol with trityl or acetamidomethyl (Acm) groups to prevent oxidation .
  • Flow chemistry : Continuous flow reactors improve mixing and heat transfer for exothermic steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.